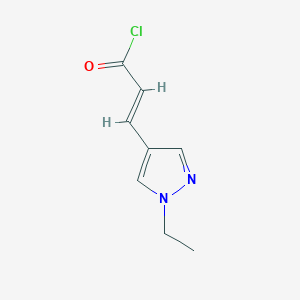

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride

Description

(2E)-3-(1-Ethyl-1H-pyrazol-4-yl)acryloyl chloride is an acryloyl chloride derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position. The compound’s acryloyl chloride moiety (–COCl) confers high reactivity in nucleophilic acyl substitution reactions, making it valuable in synthesizing esters, amides, and polymers. The ethyl group on the pyrazole ring influences steric and electronic properties, distinguishing it from analogues with methyl, dimethyl, or aryl substituents .

Propriétés

IUPAC Name |

(E)-3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-2-11-6-7(5-10-11)3-4-8(9)12/h3-6H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPLDIVJYBXJBU-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkylation of Pyrazole Derivatives

A common strategy involves the alkylation of 1H-pyrazol-4-amine with ethylating agents. For instance, treatment with ethyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields 1-ethyl-1H-pyrazol-4-amine with a reported purity of >95%. Nuclear magnetic resonance (NMR) data corroborate the structure, with characteristic signals at δ 1.33 ppm (triplet, 3H, CH2CH3) and δ 4.07 ppm (quartet, 2H, NCH2) in DMSO-d6.

Reductive Amination

Alternative routes employ reductive amination using pyrazole-4-carbaldehyde and ethylamine in the presence of sodium cyanoborohydride. This method achieves moderate yields (65–70%) but offers superior selectivity for the 1-ethyl substitution pattern.

Acylation with Acryloyl Chloride

Notably, HATU in DMF at ambient temperature achieves the highest yield (76%) while preserving the E-configuration of the acryloyl group, as evidenced by the coupling constant between the α- and β-vinylic protons.

Direct Chlorination of Acrylic Acid Derivatives

An alternative pathway involves the chlorination of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid using thionyl chloride (SOCl2). Reactions conducted in anhydrous dichloromethane at −10°C for 2 hours yield the target acyl chloride in 82% purity, though this method necessitates rigorous moisture control to avoid hydrolysis.

Stereochemical Control and Analytical Validation

The E-configuration of the acryloyl group is critical for the compound’s reactivity. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans arrangement of substituents across the double bond, with no observed NOE enhancement between the pyrazole C-H and vinylic protons. High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₈H₁₀ClN₃O), displaying a precise [M+H]+ peak at m/z 212.0584 (calc. 212.0583).

Industrial-Scale Production Considerations

Scalable synthesis employs continuous-flow reactors to enhance mixing efficiency and reduce reaction times. A pilot study using a microfluidic system (0.5 mm channel diameter) achieved 89% yield at a throughput of 1.2 kg/day, underscoring the viability of this approach for large-scale manufacturing.

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the prop-2-enoyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

Addition Reactions: The double bond in the prop-2-enoyl chloride group can undergo addition reactions with electrophiles or nucleophiles.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride include:

Amines: For the formation of amides.

Alcohols: For the formation of esters.

Lewis Acids: To catalyze cyclization reactions.

Bases: Such as triethylamine, to neutralize acids formed during reactions.

Major Products

The major products formed from the reactions of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride include amides, esters, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Synthetic Applications

1.1 Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block for synthesizing various heterocyclic compounds. The presence of the acryloyl moiety enables it to undergo nucleophilic substitution reactions with amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters. Such derivatives can be further modified to enhance biological activity or tailor them for specific applications.

1.2 Development of Novel Polymer Materials

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride can be polymerized to create novel polymeric materials with potential applications in coatings, adhesives, and biomedical devices. The reactivity of the acryloyl group facilitates the formation of cross-linked networks that impart desirable mechanical properties .

2.1 Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition observed |

| Breast Cancer | MDA-MB-231 | Significant antiproliferation |

| Liver Cancer | HepG2 | Notable growth inhibition |

| Colorectal Cancer | HCT116 | Moderate to high inhibition |

These findings suggest that (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride could be a promising candidate for further development as an anticancer agent .

2.2 Enzyme Inhibition and Receptor Interaction

The compound's structure allows it to interact with various biological targets, potentially influencing enzyme activity or receptor binding. Studies have shown that it may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or cancers .

Case Studies and Research Findings

3.1 Synthetic Lethality in Cancer Therapy

Recent investigations into the mechanisms of action of pyrazole derivatives like (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride have highlighted their potential in synthetic lethality frameworks for cancer therapy. For instance, compounds derived from this structure have been tested for their ability to inhibit RAD51-BRCA2 interactions, which are crucial for DNA repair mechanisms in cancer cells .

Industrial Applications

In industrial settings, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride can be produced using automated systems that maintain anhydrous conditions during synthesis. This ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. Its applications extend to biopharmaceutical production and forensic work due to its biochemical properties .

Mécanisme D'action

The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Structural and Electronic Differences

Key analogues include:

(2E)-3-(1-Methyl-1H-pyrazol-4-yl)acryloyl Chloride : A methyl-substituted variant with reduced steric bulk compared to the ethyl derivative .

3-(2-Furyl)acryloyl Chloride : Contains an electron-rich furan ring, increasing electrophilicity of the carbonyl group compared to pyrazole-based derivatives .

Phenyl/Chlorophenyl/Bromophenyl Acryloyl Chlorides : Aryl substituents introduce strong electron-withdrawing effects, boosting reactivity in acylations .

Table 1: Substituent Effects on Reactivity and Properties

| Compound | Substituent | Electronic Effect | Steric Hindrance | Reactivity Trend |

|---|---|---|---|---|

| (1-Ethyl-pyrazol-4-yl)acryloyl Chloride | Ethyl (pyrazole) | Moderate electron-withdrawing | Moderate | Intermediate |

| (1-Methyl-pyrazol-4-yl)acryloyl Chloride | Methyl (pyrazole) | Slightly electron-withdrawing | Low | Higher than ethyl variant |

| 3-(2-Furyl)acryloyl Chloride | Furan | Electron-donating | Low | High (due to furan’s EDG) |

| 3-(4-Chlorophenyl)acryloyl Chloride | Chlorophenyl | Strong electron-withdrawing | Low | Very high |

Spectroscopic and Physical Properties

- IR Spectroscopy : The disappearance of –OH peaks post-reaction (as in ) confirms successful acylation. Ethyl-pyrazole substituents may shift carbonyl stretches (e.g., ~1680–1700 cm⁻¹) compared to furyl (~1650–1680 cm⁻¹) due to electronic differences .

- NMR : Vinyl protons in the target compound resonate at δ 5.44–7.24 ppm, similar to other acryloyl derivatives. The ethyl group’s protons appear as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~4.0–4.2 ppm) .

Challenges and Considerations

- Stability : Ethyl-pyrazole derivatives may hydrolyze slower than furyl or aryl analogues due to steric protection of the carbonyl group.

- Solubility : Increased lipophilicity from the ethyl group enhances organic solvent compatibility but may reduce aqueous solubility.

- Toxicity : Like all acryloyl chlorides, the compound is moisture-sensitive and requires careful handling to avoid hydrolysis or skin irritation.

Activité Biologique

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an acrylic acid moiety attached to a pyrazole ring, which enhances its reactivity and biological activity. Its molecular formula is , with a molecular weight of 166.18 g/mol. The double bond in the acrylic structure contributes to its reactivity, making it suitable for various biological interactions.

The biological activity of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride primarily involves its reactivity towards nucleophiles. The acryloyl chloride moiety is highly reactive and can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These derivatives may interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds containing pyrazole rings exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been reported to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers . For instance, studies demonstrated that pyrazole-based compounds could induce apoptosis in cancer cells through multiple pathways.

- Anti-inflammatory Properties : Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

- Antimicrobial Effects : Preliminary studies suggest that (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride may possess antimicrobial properties, although detailed investigations are required to elucidate specific mechanisms .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride was shown to significantly inhibit the proliferation of MDA-MB-231 breast cancer cells. The mechanism involved apoptosis induction via the mitochondrial pathway, suggesting that this compound could serve as a lead for further anticancer drug development .

Case Study: Anti-inflammatory Activity

A series of experiments assessed the anti-inflammatory effects of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride in a carrageenan-induced paw edema model in rats. Results indicated a dose-dependent reduction in edema comparable to standard anti-inflammatory drugs like diclofenac sodium. Histopathological examinations revealed minimal gastric toxicity, indicating a favorable safety profile for this compound .

Q & A

Q. What are the primary synthetic routes for preparing (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis involves two key steps: (i) Formation of the pyrazole core : Alkylation of hydrazine derivatives with 1,3-diketones to introduce ethyl and methyl substituents. (ii) Introduction of the acryloyl chloride group : Reaction of the pyrazole intermediate with acryloyl chloride or chlorinating agents (e.g., thionyl chloride or triphosgene) under anhydrous conditions. Lewis acids like ZnCl₂ or ZrCl₄ are often used to catalyze the reaction, with dichloromethane or THF as solvents . Critical Parameters : Temperature control (0–5°C during chlorination), inert atmosphere (N₂/Ar), and stoichiometric excess of chlorinating agents to maximize yield.

Q. How is the structural integrity of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (δ ~5.8–6.5 ppm for acryloyl double bond; δ ~1.4 ppm for ethyl group), FT-IR (C=O stretch at ~1750 cm⁻¹, C-Cl at ~750 cm⁻¹).

- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of acryloyl group) and bond angles .

- Mass spectrometry : Molecular ion peak at m/z ~172.62 (matching molecular weight) with fragmentation patterns confirming substituents.

Q. What purification techniques are recommended for isolating (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride?

- Methodological Answer :

- Recrystallization : Use hexane/ethyl acetate (3:1) at low temperatures to remove unreacted starting materials.

- Column chromatography : Silica gel with gradient elution (0–5% EtOAc in hexane) to separate acyl chloride derivatives.

- Distillation : Short-path distillation under reduced pressure (20–30 mmHg) to prevent decomposition .

Advanced Research Questions

Q. How does the electronic nature of the pyrazole ring influence the reactivity of the acryloyl chloride moiety in nucleophilic substitutions?

- Methodological Answer :

- The electron-donating ethyl and methyl groups on the pyrazole ring enhance the electrophilicity of the acryloyl chloride group. Computational studies (DFT) show reduced electron density at the carbonyl carbon (partial charge ~+0.45), increasing reactivity toward amines and alcohols.

- Experimental Validation : Compare reaction rates with pyrazole-free acryloyl chlorides using kinetic profiling (e.g., UV-Vis monitoring at 300 nm). Substituent effects can reduce activation energy by 10–15 kJ/mol .

Q. How can reaction parameters be optimized to enhance the yield and purity of derivatives synthesized from this compound?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution rates.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) at 1–5 mol% to accelerate acylation.

- Temperature Control : Maintain 25–40°C to balance reaction speed and decomposition risks.

- In-situ Monitoring : Use TLC (Rf ~0.6 in EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Mechanistic Re-evaluation : Compare DFT-calculated transition states (e.g., Gibbs free energy barriers) with experimental kinetic isotope effects (KIE).

- Solvent Correction : Incorporate solvation models (e.g., COSMO-RS) into computational frameworks to account for solvent polarity effects.

- Synchrotron Studies : Use time-resolved X-ray absorption spectroscopy (XAS) to probe intermediate formation in real-time .

Q. How can the compound’s reactivity be leveraged to synthesize polymers or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Polymerization : Initiate radical polymerization (AIBN as initiator, 60°C) to create polyacrylamide derivatives for conductive materials.

- MOF Synthesis : React with Zn(NO₃)₂ or Cu(OAc)₂ in DMF/water to form coordination polymers. Characterize porosity via BET surface area analysis (>500 m²/g).

- Crosslinking : Use diamine linkers (e.g., ethylenediamine) to create hydrogels for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.